molecular formula C13H23NO3S B2562565 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448034-59-0

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2562565
CAS No.: 1448034-59-0
M. Wt: 273.39
InChI Key: HXFBLVKKMMYGJO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture combining a cyclopentyl group and a piperidine ring substituted with a methylsulfonyl moiety. The cyclopentyl group contributes to the molecule's overall hydrophobicity and may influence its biomolecular interactions and metabolic stability . The piperidine ring is a common scaffold in pharmaceuticals, known for its ability to participate in key hydrogen bonding and van der Waals interactions with biological targets . The 4-(methylsulfonyl) substituent on the piperidine ring is a particularly noteworthy feature, as sulfone groups are often employed in drug design to modulate electronic properties, enhance solubility, or engage in specific dipole-dipole interactions within enzyme active sites . Compounds incorporating piperidine subunits similar to this reagent have demonstrated a wide spectrum of biological activities in scientific literature, serving as core structures for investigational antitumor agents, enzyme inhibitors, and other biologically active molecules . Research into related structures suggests potential value for this compound as a key intermediate in the synthesis of more complex target molecules or as a starting point for the development of novel protease inhibitors, kinase inhibitors, or G-protein-coupled receptor (GPCR) modulators . Its structural features make it a valuable building block for exploring structure-activity relationships (SAR) in lead optimization campaigns. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment (PPE) and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-cyclopentyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-18(16,17)12-6-8-14(9-7-12)13(15)10-11-4-2-3-5-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFBLVKKMMYGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the reaction of cyclopentanone with 4-(methylsulfonyl)piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Cyclopentyl ketones or carboxylic acids.

    Reduction: Cyclopentyl alcohols or amines.

    Substitution: Cyclopentyl derivatives with various substituents on the piperidine ring.

Scientific Research Applications

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Conformational Properties

Piperidine Ring Substituents
  • Methylsulfonyl vs. Hydroxy-Ethoxy (): The methylsulfonyl group in the target compound enhances polarity and electron-withdrawing capacity compared to the hydroxy-ethoxy substituent in 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone (C₉H₁₇NO₃, M = 187.24 g/mol) . The latter’s hydroxy-ethoxy group promotes hydrogen bonding, increasing aqueous solubility, whereas the methylsulfonyl group may improve metabolic stability due to reduced hydrogen-bond donor capacity.
  • Methylsulfonyl vs. 3,5-Dinitrophenyl (): In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, the dinitrophenyl group introduces steric hindrance and strong electron-withdrawing effects, leading to pronounced amide bond isomerization (energy barrier ~67 kJ/mol) .
Cyclopentyl vs. Aromatic or Aliphatic Substituents

The cyclopentyl group introduces puckering dynamics, as described by Cremer-Pople parameters for five-membered rings (). Cyclopentane’s pseudorotation energy barriers (~5–10 kJ/mol) are lower than those of six-membered rings, enabling conformational adaptability . In contrast, rigid aromatic substituents (e.g., 3,5-dinitrophenyl in ) restrict flexibility, impacting binding interactions in biological systems.

Physicochemical and Spectral Properties

Solubility and Polarity
  • The methylsulfonyl group increases polarity compared to methyl or hydroxy-ethoxy substituents (). For example, 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone’s solubility in polar solvents is enhanced by H-bonding, whereas the target compound’s solubility may depend on solvent dielectric constant .
NMR and Isomerization Dynamics

In analogues like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, variable-temperature NMR revealed amide bond isomerization with a fusion temperature corresponding to a rate constant of 380 s⁻¹ . For the target compound, the methylsulfonyl group’s electron withdrawal may slow isomerization by stabilizing one conformer, though experimental validation is needed.

Electronic and Nonlinear Optical (NLO) Properties

Studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () demonstrate that electron-donating groups (e.g., -CH₃) reduce dipole moments, whereas electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) enhance NLO responses . The methylsulfonyl group in the target compound likely increases hyperpolarizability compared to methyl or hydroxy-ethoxy analogues, making it a candidate for optoelectronic applications.

Tabulated Comparison of Key Analogues

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-(Methylsulfonyl)piperidinyl C₁₃H₂₁NO₃S 295.38 High polarity, strong EWG, moderate steric bulk, flexible cyclopentyl group
1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone 4-(2-Hydroxy-ethoxy)piperidinyl C₉H₁₇NO₃ 187.24 H-bond donor, increased aqueous solubility
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl C₁₃H₁₅N₃O₅ 293.28 Bulky EWG, high isomerization energy (67 kJ/mol)
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylpiperidinyl C₁₃H₁₇NO 203.28 Electron-donating substituents, lower dipole moment

Biological Activity

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be described by its IUPAC name, with a molecular formula of C13H19N1O2SC_{13}H_{19}N_{1}O_{2}S. Its structure includes a cyclopentyl group, a piperidine ring with a methylsulfonyl substituent, and an ethanone moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on various biological systems and its potential therapeutic applications. Key areas of focus include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperidine ring is often associated with enhanced interaction with microbial targets.
  • Cytotoxicity : Research has shown that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but suggests potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are not completely understood. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, which may contribute to their therapeutic effects.
  • Modulation of Cell Signaling : The compound may influence pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related piperidine derivatives. Results indicated that modifications at the piperidine nitrogen significantly influenced activity against Gram-positive bacteria .
  • Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that certain piperidine derivatives exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
  • Pharmacological Profiling : A comprehensive pharmacological profile was developed for compounds structurally similar to this compound, indicating promising results in terms of selectivity and potency against specific targets .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
CytotoxicityIC50 values in micromolar range against cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

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